Isoeruboside B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

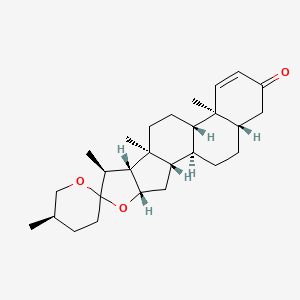

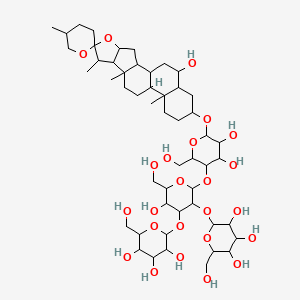

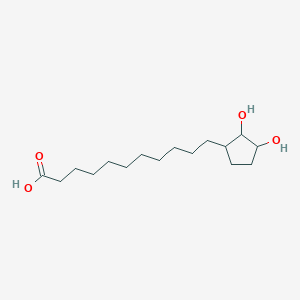

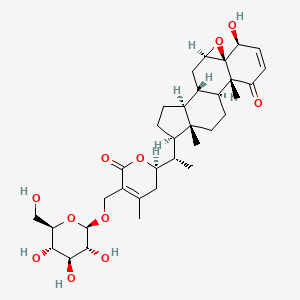

Isoeruboside b belongs to the class of organic compounds known as steroidal saponins. These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative. Isoeruboside b exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Isoeruboside b has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, isoeruboside b is primarily located in the cytoplasm. Outside of the human body, isoeruboside b can be found in garlic, onion-family vegetables, and soft-necked garlic. This makes isoeruboside b a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

1. The Role in Tuberculosis and HIV Treatment Research indicates that compounds similar to Isoeruboside B, when used in conjunction with Vitamin B6, show potential in treating tuberculosis, particularly in individuals with HIV. A study conducted in Port-au-Prince, Haiti, demonstrated that a 12-month course of such a compound plus Vitamin B6 provided significant protection against the development of tuberculosis and delayed the progression to HIV disease, AIDS, and death in symptom-free HIV-seropositive individuals (Pape et al., 1993).

2. Impact on Muscle Strength and Myosin Heavy Chain Phenotype Studies have explored the effect of progressive resistance strength training on weakened muscles in patients with sporadic inclusion body myositis (IBM). Findings suggest that specific training can lead to gains in dynamic strength of the least weak muscles without causing muscle fatigue and muscle injury or serological, histological, and immunological abnormalities (Spector et al., 1997). Additionally, resistance training is shown to influence the myosin heavy chain (MyHC) composition of the trapezius muscle, indicating that specific shifts in MyHC isoforms occur following strength and endurance training (Kadi & Thornell, 1999).

3. Promising Biomarker for Atrial Damage Isoeruboside B-related compounds like Myosin binding protein H-like (MYBPHL) have been identified as potential biomarkers for predicting atrial myocardial damage. Studies highlight that after atrial damage, MYBPHL is rapidly and specifically released into the peripheral circulation, suggesting its potential as a precise and reliable biomarker (Lahm et al., 2019).

4. Understanding Isoeruboside B-Related Isomerism Research on isomerism, an area relevant to the understanding of compounds like Isoeruboside B, indicates that students often have conceptual difficulties with the subject. A descriptive study showed that students tend to restrict their concept of isomerism to compounds belonging to the same class, highlighting the need for improved education and research in this field (Schmidt, 1992).

Propiedades

Número CAS |

72994-87-7 |

|---|---|

Nombre del producto |

Isoeruboside B |

Fórmula molecular |

C51H84O24 |

Peso molecular |

1081.2 g/mol |

Nombre IUPAC |

2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(19-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C51H84O24/c1-19-5-10-51(66-18-19)20(2)32-27(75-51)13-24-22-12-26(56)25-11-21(6-8-49(25,3)23(22)7-9-50(24,32)4)67-45-41(65)38(62)42(31(17-55)71-45)72-48-44(74-47-40(64)37(61)34(58)29(15-53)69-47)43(35(59)30(16-54)70-48)73-46-39(63)36(60)33(57)28(14-52)68-46/h19-48,52-65H,5-18H2,1-4H3 |

Clave InChI |

ZQEKBPUAGJKEQO-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)O)C)C)OC1 |

SMILES canónico |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)O)C)C)OC1 |

melting_point |

310-312°C |

Otros números CAS |

186545-52-8 |

Descripción física |

Solid |

Sinónimos |

iso-eruboside B isoeruboside B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[6-[[5,14-dihydroxy-10-(hydroxymethyl)-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-methyl-3-nitrooxyoxan-4-yl] nitrate](/img/structure/B1220682.png)